

Technical Guide: Synthesis and Properties of 4-(3-Chlorophenoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991

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Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a critical diaryl ether intermediate used primarily in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical scaffolds (e.g., AKR1C3 inhibitors). This guide provides a rigorous technical analysis of its synthesis, prioritizing a scalable Nucleophilic Aromatic Substitution (

) protocol over traditional Ullmann coupling. It includes detailed experimental workflows, mechanistic insights, and characterization data to support research and development efforts.

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6]

The compound consists of a benzoic acid moiety linked via an ether bridge to a 3-chlorophenyl ring. The meta-chlorine substitution pattern confers specific lipophilic and electronic properties distinct from its para-substituted analogues.

Table 1: Physicochemical Data Profile[6]

Property	Value / Description
IUPAC Name	4-(3-Chlorophenoxy)benzoic acid
CAS Registry Number	1145-58-0
Molecular Formula	
Molecular Weight	248.66 g/mol
Physical State	Solid (typically off-white to tan powder)
Solubility	Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
pKa (Predicted)	~4.0 - 4.2 (Carboxylic acid)
LogP (Predicted)	~3.8 - 4.2 (Lipophilic)

Synthetic Strategy & Logic

Route Selection: vs. Ullmann Coupling

Historically, diaryl ethers were synthesized via Ullmann Coupling (copper-catalyzed reaction of phenols with aryl halides at high temperatures).[1] However, for **4-(3-Chlorophenoxy)benzoic acid**, a Nucleophilic Aromatic Substitution (

) strategy is superior for the following reasons:

- **Activation:** The para-electron-withdrawing group (nitrile or ester) on the electrophile activates the ring for nucleophilic attack, making the harsh conditions of Ullmann coupling (200°C+, Cu catalyst) unnecessary.
- **Atom Economy & Yield:** The reaction proceeds with high regioselectivity and yield under milder conditions (80-100°C).
- **Purification:** Avoids copper waste and tedious removal of heavy metal residues.

Primary Protocol: Two-Step Sequence

The recommended pathway involves the coupling of 3-chlorophenol with 4-fluorobenzonitrile, followed by alkaline hydrolysis of the nitrile to the carboxylic acid.

Step 1: Ether Formation (

)

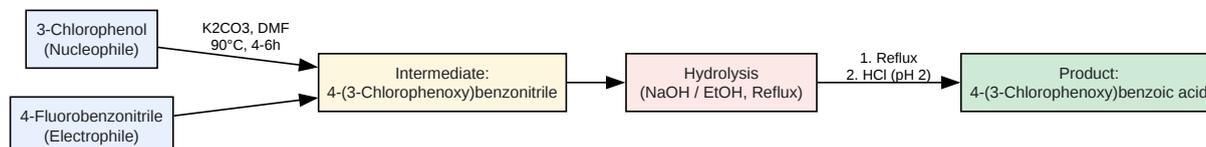
Reagents: 3-Chlorophenol, 4-Fluorobenzonitrile, Potassium Carbonate (

), DMF (or DMSO). Mechanism: The phenoxide ion attacks the 4-position of the benzonitrile, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

Step 2: Hydrolysis

Reagents: Sodium Hydroxide (NaOH), Ethanol/Water, Reflux. Transformation: Conversion of the nitrile (-CN) to the carboxylate (-COO⁻), followed by acidification to the free acid (-COOH).

Visualized Workflow



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Figure 1: Optimized synthetic workflow for **4-(3-Chlorophenoxy)benzoic acid** via coupling.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Chlorophenoxy)benzonitrile

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (or Ar).

- Charging: Add 3-chlorophenol (1.0 equiv, e.g., 12.8 g) and 4-fluorobenzonitrile (1.05 equiv, 12.7 g) to the flask.
- Solvent & Base: Dissolve in anhydrous DMF (Dimethylformamide, 5-10 volumes). Add anhydrous (1.5 equiv, granular).
 - Note: Granular is preferred over powder to prevent caking, though powder reacts faster.
- Reaction: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (3-chlorophenol) should be consumed.
- Workup:
 - Cool to room temperature.[2]
 - Pour into ice-water (500 mL). The product usually precipitates as a solid.
 - Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with water and brine, dry over , and concentrate.
 - Yield: Typically 85-95%.

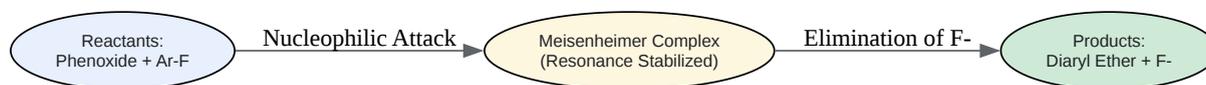
Step 2: Hydrolysis to 4-(3-Chlorophenoxy)benzoic acid

- Reaction: Suspend the nitrile intermediate from Step 1 in Ethanol (5 volumes). Add 20% NaOH aqueous solution (3-4 equiv).
- Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. The suspension should clear as the salt forms.
 - Checkpoint: Monitor the disappearance of the nitrile peak ($\sim 2230\text{ cm}^{-1}$) by IR or starting material by HPLC.

- Isolation:
 - Concentrate the ethanol under reduced pressure.
 - Dilute the residue with water.
 - Acidification: Slowly add 6N HCl with stirring until pH ~1-2. The carboxylic acid will precipitate.
- Purification: Filter the crude solid. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Mechanistic Analysis ()

The success of this synthesis relies on the stabilization of the anionic intermediate. The electron-withdrawing nitrile group at the para position of the fluorobenzene ring lowers the energy of the transition state (Meisenheimer complex), facilitating the displacement of the fluoride leaving group.



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Figure 2: Simplified mechanistic pathway of the key ether formation step.

Characterization Guidelines

To validate the structure of the synthesized compound, the following spectral features should be observed:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.8-13.0 ppm (br s, 1H): -COOH proton.
 - 7.9-8.0 ppm (d, 2H): Protons ortho to the carboxyl group (benzoic ring).
 - 7.0-7.1 ppm (d, 2H): Protons ortho to the ether linkage (benzoic ring).

- 6.9-7.4 ppm (m, 4H): Protons on the 3-chlorophenyl ring (multiplet pattern due to meta-substitution).
- IR Spectroscopy:
 - Broad absorption $\sim 2500\text{-}3300\text{ cm}^{-1}$ (O-H stretch of acid).
 - Strong band $\sim 1680\text{-}1700\text{ cm}^{-1}$ (C=O stretch).
 - Absence of nitrile peak at $\sim 2230\text{ cm}^{-1}$.
- Mass Spectrometry (ESI-):
 - $[\text{M-H}]^-$ peak at $m/z \sim 247$.

Applications & Safety

Applications

- Agrochemicals: This compound serves as a vital intermediate for diphenylether herbicides (analogous to acifluorfen and lactofen), which act by inhibiting protoporphyrinogen oxidase (PPO).
- Pharmaceuticals: It is investigated as a scaffold for AKR1C3 inhibitors (Aldo-keto reductase family), relevant in hormone-dependent diseases like prostate cancer [1].
- Materials Science: Used as a monomeric building block for high-performance polyetherketones (PEK) and polysulfones.

Safety Considerations

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]
- Handling: Use standard PPE (gloves, goggles, fume hood).
- Storage: Store in a cool, dry place. Stable under normal laboratory conditions.

References

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